molecular formula C14H14N4OS B8639523 Thiourea, N-[4-(2-formylhydrazino)phenyl]-N'-phenyl- CAS No. 63148-78-7

Thiourea, N-[4-(2-formylhydrazino)phenyl]-N'-phenyl-

Cat. No. B8639523
M. Wt: 286.35 g/mol
InChI Key: SKDQTLDBZMLKQA-UHFFFAOYSA-N
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Patent
US04030925

Procedure details

1-Formyl-2-(4-aminophenyl)hydrazine (30 g, 0.20 mole) was dissolved in acetonitrile (550 ml) with heat. Phenyl isothiocyanate (28 g, 0.22 mole) was added in one portion. The mixture was refluxed for 5 minutes and then chilled. The solid was filtered off, washed with acetonitrile and dried at 75° C. Yield 52 g (91%), m.p. 188°-188.5° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)=[O:2].[C:12]1([N:18]=[C:19]=[S:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(#N)C>[CH:1]([NH:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:19]([NH:18][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[S:20])=[CH:7][CH:6]=1)=[O:2]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(=O)NNC1=CC=C(C=C1)N
Name
Quantity
550 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heat
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
chilled
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried at 75° C

Outcomes

Product
Name
Type
Smiles
C(=O)NNC1=CC=C(C=C1)NC(=S)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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